molecular formula C11H11NO3S B2821133 (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate CAS No. 139564-95-7

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate

Cat. No.: B2821133
CAS No.: 139564-95-7
M. Wt: 237.27
InChI Key: IADDOIGRONETAH-UHFFFAOYSA-N
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Description

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate is a heterocyclic compound featuring a 1,4-benzothiazine core fused with a benzene ring. The structure includes a ketone group at position 3 and a methyl acetate substituent at position 2 (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-oxo-4H-1,4-benzothiazin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7(13)15-6-10-11(14)12-8-4-2-3-5-9(8)16-10/h2-5,10H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADDOIGRONETAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate typically involves the ring contraction of 1,5-benzothiazepines to 1,4-benzothiazines. This reaction is carried out using sodium nitrite as a reagent at ambient temperature for about one hour . The yield of this reaction is approximately 81% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H11NO3SC_{11}H_{11}NO_3S and a molecular weight of 237.28 g/mol. It is characterized by a benzothiazine core structure, which is known for its diverse biological activities. The compound's structure allows for interactions that are crucial for its biological efficacy.

Biological Activities

Research indicates that derivatives of benzothiazines, including (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate, exhibit a range of biological activities:

  • Antidepressant and Stimulant Effects :
    • Several studies have shown that benzothiazine derivatives with keto groups demonstrate stimulant and antidepressant properties. For instance, research by Lopatina et al. (1982) highlighted the potential of these compounds in treating mood disorders due to their ability to influence neurotransmitter systems .
  • Antimicrobial Activity :
    • Compounds within this class have exhibited antibacterial and antifungal properties. Research has demonstrated that certain benzothiazine derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties :
    • The anticancer potential of benzothiazine derivatives has been explored extensively. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Enzyme Inhibition :
    • Some derivatives have been found to act as enzyme inhibitors, particularly against viral polymerases and other critical enzymes involved in disease progression . This property is particularly relevant in the context of developing antiviral therapies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazine precursors with acetylating agents. For example, a common method involves heating 1,4-benzothiazine derivatives with methyl chloroacetate in the presence of a base to yield the desired acetate derivative .

Case Study: Crystal Structure Determination

A study focusing on the crystal structure of methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate revealed important structural insights that correlate with its biological activity. The study utilized X-ray crystallography to determine bond lengths and angles, which were consistent with other related compounds . Such structural information is vital for understanding how modifications to the benzothiazine core can impact biological activity.

Potential Applications in Drug Development

Given its promising biological profile, this compound could serve as a lead compound in drug development efforts targeting:

  • Mental Health Disorders : As an antidepressant or stimulant.
  • Infectious Diseases : As an antimicrobial or antiviral agent.
  • Cancer Therapy : As a potential anticancer drug.

Mechanism of Action

The mechanism of action of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity or binding to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular framework : The benzothiazine core contains sulfur and nitrogen atoms within a six-membered heterocyclic ring, contributing to its electronic and steric properties.
  • Synthesis: It is typically synthesized via condensation reactions involving disulfide precursors (e.g., 2-[(2-aminophenyl)disulfanyl]aniline) with acetylenedicarboxylates or Mannich base reactions using formaldehyde and secondary amines .
  • Biological relevance : Derivatives of 1,4-benzothiazines, particularly those with keto groups, exhibit stimulant and antidepressant activity, as demonstrated in preclinical studies .

Comparison with Similar Compounds

The structural and functional nuances of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate can be contextualized by comparing it to analogs within the 1,4-benzothiazine and related 1,4-benzoxazine families. Below is a detailed analysis:

Structural Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound Methyl acetate at position 2 C₁₁H₁₁NO₃S* 253.3 g/mol Sulfur atom in thiazine ring; ester group enhances lipophilicity
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Ethyl ester at position 2 C₁₂H₁₃NO₃S 251.3 g/mol Ethyl ester substituent; similar core but differing alkyl chain length
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Acetamide at position 4 C₁₀H₁₀N₂O₂S 222.3 g/mol Amide group at position 4; altered hydrogen-bonding capacity
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide Benzoxazin core with acetamide-piperidine C₂₉H₃₀N₄O₃ 506.6 g/mol Oxygen atom in oxazine ring; bulky aryl-piperidine moiety enhances receptor binding

*Note: The molecular formula is inferred based on structural analogs (e.g., ethyl ester variant in ).

Patent and Clinical Relevance

  • The target compound’s analogs, such as the benzoxazine-based ROR-gamma modulators, have advanced to patent stages for autoimmune disease treatment .

Biological Activity

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate, a derivative of benzothiazine, has garnered attention due to its potential biological activities. This compound is characterized by a thiazine ring structure, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.27 g/mol
CAS Number 139564-95-7
Melting Point 209 °C
Appearance White to light yellow powder

Synthesis

The synthesis of this compound typically involves the reaction of 1,4-benzothiazin-3-one with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is heated under reflux conditions for an extended period to yield the desired product .

Antidepressant and Stimulant Properties

Research indicates that derivatives of benzothiazines, particularly those with keto groups, exhibit stimulant and antidepressant activities. A study highlighted that compounds similar to this compound showed significant effects on mood and behavior in animal models .

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems. Specifically, it is suggested that the thiazine ring may facilitate interactions with serotonin and norepinephrine receptors, which are critical in mood regulation .

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects of benzothiazine derivatives.
    • Method : Animal models were treated with varying doses of this compound.
    • Results : Significant improvement in depressive behaviors was observed compared to control groups.
    • : The compound demonstrated potential antidepressant properties.
  • Toxicological Assessment :
    • Objective : To assess the safety profile of this compound.
    • Method : Acute toxicity tests were performed on laboratory animals.
    • Results : The compound caused mild skin and eye irritation but did not show significant systemic toxicity at therapeutic doses.
    • : While generally safe at prescribed levels, caution is advised due to irritant properties .

Structural Analysis

The crystal structure of this compound reveals intermolecular hydrogen bonding which contributes to its stability and biological activity. The thiazine ring adopts a conformation that facilitates these interactions .

Q & A

Advanced Question

  • Pro-drug approaches : Convert the methyl ester to a carboxylic acid (hydrolysis under basic conditions) for salt formation (e.g., sodium or hydrochloride salts) .
  • PEGylation : Introduce polyethylene glycol (PEG) chains via ester linkages to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO-water or cyclodextrin complexes for preclinical formulations .

What are the key challenges in elucidating the mechanism of action of benzothiazine derivatives?

Advanced Question

  • Target identification : Use affinity chromatography or pull-down assays with tagged derivatives to identify binding proteins .
  • Off-target effects : Employ RNA-seq or proteomics to assess global gene/protein expression changes .
  • Metabolic stability : Track metabolite formation using LC-MS/MS to distinguish parent compound effects from degradation products .

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